molecular formula C25H18N4O5S B3684906 METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B3684906
M. Wt: 486.5 g/mol
InChI Key: DZQUMEIHMMWAEN-VZKFJVGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, which is further connected to a furan and benzoate moiety.

Preparation Methods

The synthesis of METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols can replace the phenoxy group.

    Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under acidic or basic conditions.

Scientific Research Applications

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the growth of microorganisms by interfering with their DNA synthesis or protein function. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE stands out due to its unique combination of a thiadiazole and pyrimidine ring, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[5-[(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c1-32-24(31)18-10-6-5-9-17(18)20-12-11-16(34-20)13-19-22(26)29-25(27-23(19)30)35-21(28-29)14-33-15-7-3-2-4-8-15/h2-13,26H,14H2,1H3/b19-13-,26-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUMEIHMMWAEN-VZKFJVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 2
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 3
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 5
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 6
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

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